molecular formula C16H21FN2O3S B2481518 5-fluoro-2-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide CAS No. 1396805-63-2

5-fluoro-2-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2481518
CAS No.: 1396805-63-2
M. Wt: 340.41
InChI Key: SPARMQPPZYLNHA-UHFFFAOYSA-N
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Description

5-fluoro-2-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a chemically synthesized benzenesulfonamide derivative intended for research and development purposes. The benzenesulfonamide core is a privileged structure in medicinal chemistry, known for its ability to interact with various enzymatic targets . This particular compound features a unique molecular architecture, combining a fluorinated and methoxylated benzene ring with a piperidine-containing alkyne linker. This structure suggests potential for investigation in multiple biochemical pathways. Researchers may explore its utility as a key intermediate in the synthesis of more complex molecules or as a candidate for profiling against a panel of biological targets. Its structural features are reminiscent of compounds investigated for targeting enzyme active sites, such as cyclooxygenase (COX) isoforms , or for modulating ion channel function . The presence of the sulfonamide group can contribute to hydrogen bonding with target proteins, which is a critical interaction for inhibitor design . This product is provided for laboratory research use and is a valuable tool for chemists and biologists working in drug discovery. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material according to their institution's safety guidelines for laboratory chemicals.

Properties

IUPAC Name

5-fluoro-2-methoxy-N-(4-piperidin-1-ylbut-2-ynyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3S/c1-22-15-8-7-14(17)13-16(15)23(20,21)18-9-3-6-12-19-10-4-2-5-11-19/h7-8,13,18H,2,4-5,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPARMQPPZYLNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC#CCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the piperidine derivative: This can be achieved by reacting piperidine with an appropriate alkyne under basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide.

    Fluorination and methoxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium fluoride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine and sulfonamide groups suggests potential interactions with proteins, while the fluorine and methoxy groups may influence its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Sulfonamide Class

Key analogs include compounds with variations in substituents, linker length, or heterocyclic moieties. Below is a comparative analysis based on crystallographic, electronic, and synthetic data.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Linker Molecular Weight (g/mol) logP* Crystallographic Features
Target Compound 5-F, 2-OCH₃, propargyl-piperidine 381.43 2.8 Planar sulfonamide core, alkyne linker-induced rigidity
N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide 5-Br, pyrimidinyl-sulfanyl, piperidine 598.54 3.5 Pyrimidine ring introduces π-stacking; bromine enhances hydrophobicity
4-Methoxy-N-(3-(piperidin-1-yl)propyl)benzenesulfonamide 4-OCH₃, propyl-piperidine 312.41 1.9 Flexible propyl linker; weaker intermolecular H-bonds

*logP values estimated via computational methods.

Key Findings from Crystallographic Studies

  • Target Compound : The alkyne linker (but-2-yn-1-yl) enforces a linear geometry, reducing conformational flexibility. This rigidity may enhance binding specificity in biological systems. The fluorine atom participates in weak C–H···F interactions, stabilizing the crystal lattice .
  • Pyrimidine-Based Analog (): The pyrimidine ring facilitates π-π stacking with adjacent aromatic systems, a feature absent in the target compound.
  • Propyl-Linked Analog : The longer, saturated propyl linker increases torsional freedom, leading to less predictable binding modes. This compound also exhibits lower thermal stability in differential scanning calorimetry (DSC) studies .

Intermolecular Interactions and Packing Patterns

Mercury CSD 2.0’s Materials Module was used to compare packing similarities:

  • The target compound forms a herringbone pattern via sulfonamide O···H–C interactions.
  • The pyrimidine analog adopts a layered structure due to π-stacking, with sulfur-mediated S···Br contacts contributing to lattice energy .
  • Propyl-linked derivatives show disordered packing, attributed to linker flexibility .

Biological Activity

5-fluoro-2-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its diverse biological activities, particularly in antimicrobial and anticancer applications. The presence of fluorine and a piperidine ring enhances the compound's lipophilicity and biological interactions.

Chemical Structure

ComponentStructure
Fluorine Atom Enhances metabolic stability
Methoxy Group Increases solubility and bioavailability
Piperidine Ring Contributes to receptor binding affinity
But-2-yn-1-yl Side Chain Provides structural diversity

Antimicrobial Activity

Research indicates that 5-fluoro-2-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.56 µg/mL
Escherichia coli50 µM
Streptococcus agalactiae75 µM

These results suggest that the compound may serve as a potential candidate for treating infections caused by resistant bacterial strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. Notably, it has shown selective toxicity towards lung carcinoma cells while sparing healthy hepatocytes.

Cytotoxicity Studies

Cell LineIC50 Value (µM)
A549 (Lung Carcinoma)15
HepaRG (Non-cancerous)>100

This selectivity indicates the potential for developing targeted cancer therapies with reduced side effects.

The biological activity of 5-fluoro-2-methoxy-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzenesulfonamide is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit specific enzymes critical for bacterial growth and cancer cell proliferation.
  • Disruption of Cell Membrane Integrity : The compound's lipophilic nature allows it to integrate into cell membranes, disrupting their integrity.
  • Targeting Specific Receptors : The piperidine moiety may facilitate binding to specific receptors involved in cancer cell signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The study utilized agar diffusion methods to assess the zone of inhibition, revealing significant antibacterial activity compared to standard antibiotics.

Case Study 2: Anticancer Potential

In a separate investigation focusing on lung cancer treatments, the compound was evaluated alongside existing chemotherapeutics. The results indicated that it could enhance the efficacy of traditional therapies when used in combination, suggesting a synergistic effect that warrants further exploration.

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